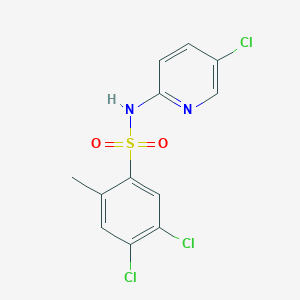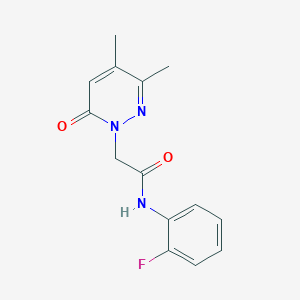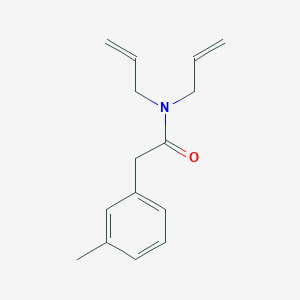
4,5-dichloro-N-(5-chloro-2-pyridinyl)-2-methylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,5-dichloro-N-(5-chloro-2-pyridinyl)-2-methylbenzenesulfonamide is a chemical compound that has gained attention in scientific research for its potential applications in medicine and biology. This compound, also known as DCPIB, has been studied for its ability to modulate ion channels and transporters, making it a promising tool for investigating cellular processes and developing new therapies.
作用機序
4,5-dichloro-N-(5-chloro-2-pyridinyl)-2-methylbenzenesulfonamide modulates the activity of ion channels and transporters by binding to specific sites on these proteins and altering their function. Specifically, this compound has been shown to block the activity of volume-regulated anion channels (VRACs), which are important for maintaining cell volume and regulating ion balance. By blocking VRACs, this compound can affect cellular processes such as apoptosis and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, depending on the specific context in which it is used. For example, in cancer cells, this compound has been shown to induce apoptosis and inhibit cell proliferation. In neurons, this compound has been shown to protect against ischemic injury and improve recovery after stroke. In red blood cells, this compound has been shown to increase cell volume and prevent sickling in sickle cell disease.
実験室実験の利点と制限
4,5-dichloro-N-(5-chloro-2-pyridinyl)-2-methylbenzenesulfonamide has several advantages as a tool for scientific research, including its ability to selectively modulate specific ion channels and transporters, its high potency and specificity, and its ease of use. However, there are also limitations to its use, including potential off-target effects, the need for careful dosing and monitoring, and the potential for toxicity at high concentrations.
将来の方向性
There are several potential future directions for research on 4,5-dichloro-N-(5-chloro-2-pyridinyl)-2-methylbenzenesulfonamide, including further investigation of its mechanism of action and its potential therapeutic applications in a variety of conditions. Additionally, there is potential for the development of new compounds based on the structure of this compound that may have improved potency and specificity. Overall, this compound is a promising tool for investigating cellular processes and developing new therapies, and further research in this area is warranted.
合成法
The synthesis of 4,5-dichloro-N-(5-chloro-2-pyridinyl)-2-methylbenzenesulfonamide involves several steps, including the reaction of 4,5-dichloro-2-methylbenzenesulfonyl chloride with 5-chloro-2-pyridinamine in the presence of a base such as triethylamine. The resulting product is then purified by recrystallization or chromatography. This method has been optimized and refined over the years, resulting in high yields and purity of this compound.
科学的研究の応用
4,5-dichloro-N-(5-chloro-2-pyridinyl)-2-methylbenzenesulfonamide has been used in a variety of scientific research applications, including the study of ion channels and transporters, cell volume regulation, and cancer biology. Its ability to modulate chloride channels and transporters has been particularly useful in investigating the role of these proteins in cellular processes such as apoptosis and proliferation. This compound has also been shown to have potential therapeutic applications in conditions such as cystic fibrosis, sickle cell disease, and stroke.
特性
IUPAC Name |
4,5-dichloro-N-(5-chloropyridin-2-yl)-2-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl3N2O2S/c1-7-4-9(14)10(15)5-11(7)20(18,19)17-12-3-2-8(13)6-16-12/h2-6H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOIBGUQTKJTROS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)NC2=NC=C(C=C2)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[6-amino-5-cyano-4-(3-hydroxyphenyl)pyridin-2-yl]benzoic acid](/img/structure/B5367372.png)
![4-[6-(pyrrolidin-1-ylcarbonyl)pyrazin-2-yl]-2-(trifluoromethyl)morpholine](/img/structure/B5367395.png)
![5-[(5-chloro-2-nitrophenyl)thio]-1-phenyl-1H-tetrazole](/img/structure/B5367397.png)
![2-methyl-N-[1-(4-methylphenyl)propyl]-3-furamide](/img/structure/B5367400.png)
![4-{[2-[(2-chlorobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]amino}butanoic acid](/img/structure/B5367403.png)

![1-[2-(2,5-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]-N-[(3,5-dimethylisoxazol-4-yl)methyl]-N-methylmethanamine](/img/structure/B5367421.png)
![8-[(6-methoxy-2H-chromen-3-yl)methyl]-6,7,8,9-tetrahydro-5H-imidazo[1,5-a][1,4]diazepine](/img/structure/B5367427.png)
![1-[4-(benzyloxy)phenyl]-5-(3-ethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5367430.png)
![1-(4-fluorobenzyl)-5-[(3-isopropyl-1H-pyrazol-5-yl)carbonyl]-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B5367442.png)

![N'-[1-(4-methoxy-3-nitrophenyl)ethylidene]-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B5367459.png)
![3-[2-(1-azonanyl)-2-oxoethyl]-4-(2-phenylethyl)-2-piperazinone](/img/structure/B5367464.png)
